molecular formula C20H15BrCl2N2O3S B4986862 N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4986862
M. Wt: 514.2 g/mol
InChI Key: YAHIWLIQEDGCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BDP-9066, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter inhibitors and has been found to have promising effects in the treatment of various neurological disorders.

Mechanism of Action

N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of glycine transporters, N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors. This, in turn, can improve neurotransmitter signaling and lead to beneficial effects in various neurological disorders.
Biochemical and physiological effects:
N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. Research has shown that this compound can improve cognitive function, reduce anxiety and depression-like behaviors, and enhance social interaction in animal models. Moreover, N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a good safety profile and does not produce significant adverse effects.

Advantages and Limitations for Lab Experiments

N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for glycine transporters. However, one of the limitations of this compound is its poor solubility, which can make it challenging to administer in vivo. Moreover, the exact mechanism of action of N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One of the potential areas of investigation is the use of this compound in the treatment of schizophrenia and other psychotic disorders. Moreover, research can be conducted to explore the potential use of N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of more potent and selective glycine transporter inhibitors can be explored to improve the efficacy and safety of this class of compounds.

Synthesis Methods

The synthesis of N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-bromobenzylamine with 3,5-dichlorobenzoyl chloride to yield N-(2-bromophenyl)-3,5-dichlorobenzamide. This intermediate is then reacted with phenylsulfonyl chloride and glycine to obtain the final product, N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide.

Scientific Research Applications

N~1~-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety. Research has shown that this compound can modulate the activity of glycine transporters, which are involved in the regulation of neurotransmitter signaling in the brain.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl2N2O3S/c21-18-8-4-5-9-19(18)24-20(26)13-25(16-11-14(22)10-15(23)12-16)29(27,28)17-6-2-1-3-7-17/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHIWLIQEDGCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

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